1H-1,2,3-BENZOTRIAZOL-1-YL(4,5-DIFLUORO-2-METHYLPHENYL)METHANONE
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Overview
Description
1H-1,2,3-Benzotriazol-1-yl(4,5-difluoro-2-methylphenyl)methanone is a compound that belongs to the class of benzotriazole derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and industry. The presence of the benzotriazole moiety imparts unique physicochemical properties to the compound, making it valuable for a range of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-benzotriazol-1-yl(4,5-difluoro-2-methylphenyl)methanone typically involves the reaction of 4,5-difluoro-2-methylbenzoyl chloride with 1H-1,2,3-benzotriazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The final product is subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Benzotriazol-1-yl(4,5-difluoro-2-methylphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Scientific Research Applications
1H-1,2,3-Benzotriazol-1-yl(4,5-difluoro-2-methylphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1H-1,2,3-benzotriazol-1-yl(4,5-difluoro-2-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity and stability of the compound. It can also stabilize radicals and anions, making it useful in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A versatile synthetic auxiliary with similar physicochemical properties.
4,5-Difluoro-2-methylbenzoyl chloride: A precursor used in the synthesis of the target compound.
1H-1,2,3-Benzotriazole-1-yl(4,5-difluoro-2-methylphenyl)methanol: A related compound with a hydroxyl group instead of a carbonyl group.
Uniqueness
1H-1,2,3-Benzotriazol-1-yl(4,5-difluoro-2-methylphenyl)methanone is unique due to the presence of both the benzotriazole moiety and the difluoromethylphenyl group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
benzotriazol-1-yl-(4,5-difluoro-2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O/c1-8-6-10(15)11(16)7-9(8)14(20)19-13-5-3-2-4-12(13)17-18-19/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMZEOYYWCCFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N2C3=CC=CC=C3N=N2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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